Ac-met-nh2

Übersicht

Beschreibung

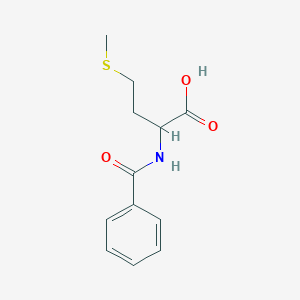

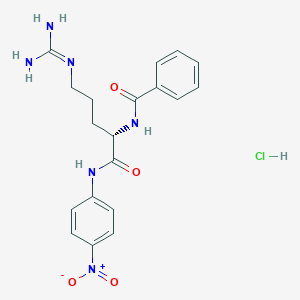

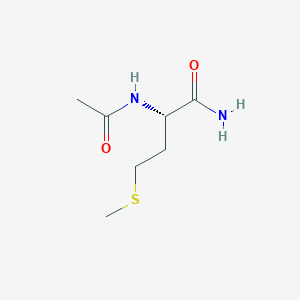

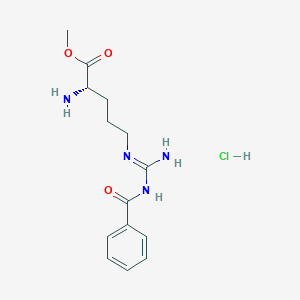

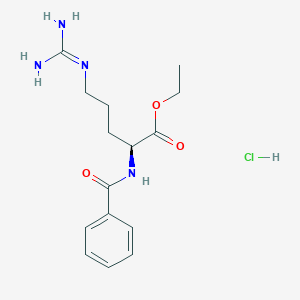

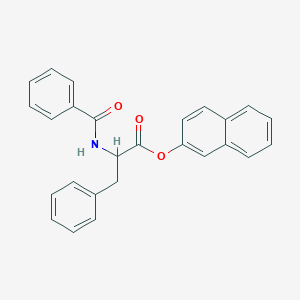

Ac-met-nh2, also known as Acetyl-L-methionine amide, is a compound with the molecular formula C7H14N2O2S . It has a molecular weight of 190.27 g/mol . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .

Synthesis Analysis

The synthesis of Ac-met-nh2 involves a series of complex biochemical reactions. One study discusses the NH2-terminal processing of Drosophila melanogaster actin, which involves the sequential removal of two amino acids . Another study mentions the selective modification of the N-terminus of peptides and proteins, which could potentially involve Ac-met-nh2 .

Molecular Structure Analysis

The molecular structure of Ac-met-nh2 includes a combination of 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .

Physical And Chemical Properties Analysis

Ac-met-nh2 has a molecular weight of 190.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 190.07759887 g/mol . The Topological Polar Surface Area is 97.5 Ų . The compound has a Heavy Atom Count of 12 .

Wissenschaftliche Forschungsanwendungen

Application in Aesthetic Cosmetology and Medicine

- Scientific Field: Aesthetic Cosmetology and Medicine .

- Summary of the Application: Argireline, a peptide with the sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, also known as Acetyl Hexapeptide-8, reduces facial lines and wrinkles by destabilizing the formation of the SNARE complex (SNAP Receptor, soluble N-ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction .

- Methods of Application or Experimental Procedures: The method of choice in bioactive peptide analysis is reversed-phase high performance liquid chromatography coupled with mass spectrometry (LC-MS) .

- Results or Outcomes: Previous reports on possible Argireline transformations in cosmetic formulations have not confirmed deacetylation, whereas the oxidation of methionine residue was detected .

Application in High Pressure NMR Spectroscopy

- Scientific Field: High Pressure NMR Spectroscopy .

- Summary of the Application: The amide proton and nitrogen chemical shifts of the 20 canonical amino acids X in the random-coil model peptide Ac-Gly-Gly-X-Ala-NH2 were studied .

- Methods of Application or Experimental Procedures: The study was conducted in a pressure range from 0.1 to 200 MPa, at a proton resonance frequency of 800 MHz .

- Results or Outcomes: The obtained data allowed the determination of first and second order pressure coefficients with high accuracy at 283 K and pH 6.7 .

Application in Biomedical Applications

- Scientific Field: Biomedical Applications .

- Summary of the Application: The synthesis of an amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) in water using chemical stirring at room temperature .

- Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .

- Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Application in Biosensing

- Scientific Field: Biosensing .

- Summary of the Application: The amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) was synthesized in water using chemical stirring at room temperature. The pendent group on synthesized NH2-MIL-53(Al) was activated using MES buffer. Afterward, biofunctionalization of MOF has been established through conjugation with anti-bovine serum albumin (anti-BSA) using EDC-NHS .

- Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .

- Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Application in Fluorescence Sensing

- Scientific Field: Fluorescence Sensing .

- Summary of the Application: The NH2-MIL-101 series was utilized for sensing specific amino acids. The results show that cysteine (Cys) can significantly enhance the fluorescence emission of NH2-MIL-101-Fe suspended in water, while NH2-MIL-101-Al exhibits the ability to sense lysine (Lys), arginine (Arg) and histidine (His) in aqueous media via turn-on fluorescence emission .

- Methods of Application or Experimental Procedures: The study was conducted using the NH2-MIL-101 series .

- Results or Outcomes: NH2-MIL-101-Fe and NH2-MIL-101-Al can selectively and quantitatively detect these amino acids .

Application in High Pressure NMR Spectroscopy

- Scientific Field: High Pressure NMR Spectroscopy .

- Summary of the Application: The amide proton and nitrogen chemical shifts of the 20 canonical amino acids X in the random-coil model peptide Ac-Gly-Gly-X-Ala-NH2 were studied .

- Methods of Application or Experimental Procedures: The study was conducted in a pressure range from 0.1 to 200 MPa, at a proton resonance frequency of 800 MHz .

- Results or Outcomes: The obtained data allowed the determination of first and second order pressure coefficients with high accuracy at 283 K and pH 6.7 .

Application in Neurokinin 3 Receptor Activation

- Scientific Field: Neurokinin 3 Receptor Activation .

- Summary of the Application: Neurokinin 3 receptor (NK3R) is a tachykinin receptor essential for the hypothalamic-pituitary-gonadal axis. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R .

- Methods of Application or Experimental Procedures: The study was conducted using cryogenic electron microscopy (cryo-EM) structures of the NK3R–Gq complex bound to NKB, SP and senktide .

- Results or Outcomes: The results of this study show that the metal centers in MOFs are crucial for sensing specific amino acids .

Application in Hybrid Composite Synthesis

- Scientific Field: Hybrid Composite Synthesis .

- Summary of the Application: A newly flower-like hybrid composite MoS 2 /NH 2 -MIL-101 (Cr) (MS@NM) with a specific surface area of 245 m 2 g −1 was successfully synthesized by hydrothermal method .

- Methods of Application or Experimental Procedures: The synthesis was done using a hydrothermal method .

- Results or Outcomes: The novel hybrid composite MoS 2 /NH 2 -MIL-101 (Cr) (MS@NM) will be recognized as a novel material for various applications in the near future .

Application in Biosensing (Revisited)

- Scientific Field: Biosensing .

- Summary of the Application: The amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) was synthesized in water using chemical stirring at room temperature. The pendent group on synthesized NH2-MIL-53 (Al) was activated using MES buffer. Afterward, biofunctionalization of MOF has been established through conjugation with anti-bovine serum albumin (anti-BSA) using EDC-NHS .

- Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .

- Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Safety And Hazards

Zukünftige Richtungen

Future research directions could involve the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2), which could lead to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . Another study discusses alternate pathways for the removal of the class II actin initiator methionine, which could potentially involve Ac-met-nh2 .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-met-nh2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)